N-Acetylneuraminic Acid-d3
Description
Contextualization within Sialic Acid Structural and Functional Diversity
Sialic acids are a diverse family of over 50 structurally distinct nine-carbon acidic monosaccharides. acs.org They are typically found at the outermost ends of glycan chains on glycoproteins and glycolipids, as well as in polysialic acids and bacterial lipooligosaccharides. nih.gov This terminal position makes them crucial mediators of a vast array of biological phenomena. tandfonline.comnih.gov
The structural diversity of sialic acids arises from various modifications to the core neuraminic acid structure. acs.org These modifications include N-acetylation and N-glycolylation at the C5 position, as well as O-acetylation, O-methylation, O-sulfation, or phosphorylation at different positions. mdpi.com The type of linkage to the underlying sugar chain, most commonly α-2,3, α-2,6, or α-2,8, further contributes to this diversity. nih.gov This structural variety underpins the functional versatility of sialic acids, which play significant roles in cell-cell interactions, immune responses, neural development, and disease pathogenesis, including cancer progression and microbial infections. nih.govtandfonline.comnih.gov Given their involvement in such critical processes, the ability to accurately study their metabolism and dynamics is paramount.
Overview of Neu5Ac-d3 as a Tracer, Internal Standard, and Research Probe
N-Acetylneuraminic Acid-d3 (Neu5Ac-d3) serves multiple crucial roles in scientific research. The deuterium (B1214612) atoms on the N-acetyl group give it a slightly higher molecular weight than its natural counterpart, Neu5Ac, without significantly altering its chemical properties. nih.govchemsrc.com
As a Metabolic Tracer: Neu5Ac-d3 can be introduced to cells or organisms to trace the incorporation and metabolism of sialic acid. nih.gov By following the deuterated label, researchers can elucidate the pathways of sialic acid utilization and turnover. For example, studies have used ¹³C-labeled sialic acid to identify which gut bacteria are involved in its metabolism. nih.gov
As an Internal Standard: In quantitative mass spectrometry, Neu5Ac-d3 is widely used as an internal standard. nih.govnih.gov Because it behaves almost identically to the endogenous Neu5Ac during sample preparation and analysis, it can be used to correct for variations in sample extraction and ionization efficiency. nih.gov This ensures highly accurate and precise quantification of Neu5Ac levels in various biological samples, such as plasma. nih.govresearchgate.net The use of stable isotope-labeled internal standards is critical for robust and reproducible results in clinical and research settings. nih.govresearchgate.net
As a Research Probe: Beyond tracing and quantification, Neu5Ac-d3 can be used as a probe to investigate the functional roles of sialic acid in specific biological processes. By introducing labeled sialic acid, scientists can study its involvement in cell signaling, receptor binding, and the progression of diseases like coronary artery disease. ahajournals.org This allows for a detailed examination of how changes in sialic acid levels or metabolism can impact cellular function and contribute to pathology. ahajournals.orgnih.gov
Interactive Data Table: Properties of N-Acetylneuraminic Acid and its Deuterated Analog
| Property | N-Acetylneuraminic Acid (Neu5Ac) | This compound (Neu5Ac-d3) |
| Molecular Formula | C₁₁H₁₉NO₉ wikipedia.orglarodan.com | C₁₁H₁₆D₃NO₉ chemsrc.com |
| Molar Mass | 309.27 g/mol wikipedia.org | 312.29 g/mol chemsrc.com |
| Primary Use in Research | Study of native biological functions sigmaaldrich.com | Metabolic tracer, internal standard nih.govtheclinivex.com |
| Detection Method | Mass Spectrometry, HPLC nih.gov | Mass Spectrometry nih.gov |
Properties
Molecular Formula |
C₁₁H₁₆D₃NO₉ |
|---|---|
Molecular Weight |
312.29 |
Synonyms |
5-(Acetylamino)-3,5-dideoxy-D-glycero-D-galacto-2-nonulosonic Acid-d3; NANA-d3; N-Acetylsialic Acid-d3; Sialic Acid-d3; |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Engineering of N Acetylneuraminic Acid D3
Chemical Synthesis Approaches for Targeted Deuterium (B1214612) Incorporation
Chemical synthesis provides a direct route for introducing deuterium atoms at specific positions within the Neu5Ac molecule. A common strategy involves the use of deuterated reagents during the synthesis process. For instance, the synthesis of N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 begins with N-acetylneuraminic acid, which undergoes acetylation of its hydroxyl groups using reagents like acetic anhydride. smolecule.com Deuterium is then introduced at specific positions through the use of deuterated reagents. smolecule.com
Another chemical synthesis approach starts with N-acetyl-D-glucosamine. nih.gov This method involves a Henry reaction of a protected 1-deoxy-1-nitro derivative of GlcNAc with cyclohexylidene-D-glyceraldehyde, followed by acetylation and reductive denitration to yield an anhydrononitol intermediate. nih.gov Subsequent steps, including debenzylidenation, oxidation, esterification, and acetylation, lead to a protected methyl nononate. nih.gov This intermediate is then converted to a known precursor of Neu5Ac, from which [6-2H]-Neu5Ac can be synthesized. nih.gov This multi-step chemical process allows for the specific placement of a deuterium atom at the C-6 position.
The "diacetyl strategy" has also been employed for the synthesis of asymmetrically deuterated sialyl N-glycans. frontiersin.org This method involves the glycosylation of a branched mannose trisaccharide with sialyl tetrasaccharides, where one of the sialic acid units contains a deuterium-labeled acetyl group. frontiersin.orgresearchgate.net This approach has been successful in creating biantennary N-glycans with asymmetrically deuterium-labeled sialic acid. frontiersin.org
Chemoenzymatic and Enzymatic Synthesis Methodologies for Deuterated Sialic Acids
Chemoenzymatic and purely enzymatic methods offer highly specific and efficient alternatives for the synthesis of deuterated sialic acids, often with superior stereochemical control compared to purely chemical routes. nih.gov These methods typically leverage the catalytic activity of enzymes to perform key transformations, including the incorporation of deuterium.
A prevalent chemoenzymatic approach involves the epimerization of N-acetylglucosamine (GlcNAc) to N-acetylmannosamine (ManNAc), followed by condensation with pyruvate (B1213749), catalyzed by N-acetylneuraminate lyase (NAL). nih.govresearchgate.net The initial epimerization can be achieved chemically under alkaline conditions or enzymatically using N-acyl-D-glucosamine 2-epimerase (AGE). nih.govresearchgate.net
Utilization of Deuterium Oxide (D2O) as a Reaction Solvent for Isotopic Exchange
A key strategy for introducing deuterium into the Neu5Ac molecule is the use of deuterium oxide (D2O) as the reaction solvent. nih.govsemanticscholar.org D2O, or heavy water, contains deuterium instead of protium (B1232500) (the common isotope of hydrogen). acs.org While chemically similar to H2O, the stronger hydrogen bonds in D2O can influence reaction kinetics and biomolecular stability. acs.orgresearchgate.net In the context of Neu5Ac synthesis, replacing H2O with D2O allows for the exchange of protons with deuterium atoms at specific steps in the enzymatic reaction cascade. nih.govsemanticscholar.org
It has also been observed that the axial proton at C-3 of free Neu5Ac can be specifically exchanged for a deuterium atom in a mild alkaline D2O solution (p2H 9.0). uu.nl This exchange is highly specific, and the incorporated deuterium is retained under neutral and acidic conditions. uu.nl
Enzymatic Cascade Systems for Enhanced Deuterium Enrichment
A one-pot, four-enzyme reaction has been successfully used to synthesize tri-deuterated sialosides. nih.gov This system, conducted in D2O, includes:
GlcNAc 2-epimerase (AGE): Catalyzes the epimerization of GlcNAc to ManNAc, introducing one deuterium atom. nih.govsemanticscholar.org
Sialic acid aldolase (B8822740) (NAL): Catalyzes the aldol (B89426) addition of pyruvate to ManNAc, introducing two more deuterium atoms. nih.gov
CMP-sialic acid synthetase (CSS): Activates the sialic acid to its nucleotide sugar donor, CMP-sialic acid. nih.govresearchgate.net
Sialyltransferase: Transfers the sialic acid to an acceptor molecule. nih.govresearchgate.net
This integrated approach streamlines the synthesis process and has been shown to be effective for producing sialosides with three deuterium atoms. nih.gov The development of multi-enzyme cascade reactions in microfluidic devices also offers a promising strategy to overcome challenges like cross-inhibition between enzymes, potentially leading to higher conversion rates. ipfdd.de
Biotransformation and Metabolic Engineering Approaches for Labeled Neu5Ac Production
Biotransformation using whole microbial cells and metabolic engineering of host strains like Escherichia coli represent scalable and environmentally friendly methods for producing Neu5Ac. nih.govresearchgate.net These approaches can be adapted for the production of labeled Neu5Ac.
Metabolic engineering strategies focus on optimizing the host's metabolic pathways to enhance the production of the target compound. researchgate.netmdpi.com For Neu5Ac production, this can involve:
Increasing precursor supply: Engineering the central carbon metabolism to channel more phosphoenolpyruvate (B93156) (PEP) towards Neu5Ac synthesis. researchgate.net
Weakening competing pathways: Deleting genes involved in the degradation of Neu5Ac or its precursors can increase the final yield. researchgate.net
Overexpression of key enzymes: Increasing the expression of enzymes in the Neu5Ac biosynthetic pathway, such as AGE and NAL, can drive the reaction towards product formation. researchgate.net
While direct production of Neu5Ac-d3 through fermentation in deuterated media is a theoretical possibility, the primary application of these engineered strains is often as a source of overexpressed enzymes for in vitro enzymatic synthesis. researchgate.net These biocatalysts can then be used in reactions with D2O as the solvent to produce deuterated Neu5Ac. Furthermore, metabolic glycoengineering in mammalian cells, which involves feeding cells non-natural sialic acid precursors, has been used to alter cell surface glycosylation and could potentially be adapted for incorporating labeled sialic acids. mdpi.com
Methodologies for Purity and Isotopic Enrichment Assessment of Synthesized Neu5Ac-d3
Ensuring the purity and accurately determining the isotopic enrichment of synthesized Neu5Ac-d3 is crucial for its use as an internal standard. rsc.org A combination of analytical techniques is typically employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the chemical purity of the synthesized compound. mdpi.commdpi.com Techniques like hydrophilic interaction chromatography (HILIC) coupled with mass spectrometry can be used to separate and quantify Neu5Ac. nih.gov
Mass Spectrometry (MS) is the primary tool for determining isotopic enrichment. nih.govrsc.org High-resolution mass spectrometry (HR-MS) can resolve the isotopic peaks of the labeled compound and its unlabeled counterparts, allowing for the calculation of isotopic purity. rsc.orgalmacgroup.com The mass difference of 3 Da between the tri-deuterated and non-deuterated sialosides is readily detectable. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and can confirm the position of the deuterium labels. nih.govuu.nlrsc.org Both ¹H and ¹³C NMR can be used to characterize the synthesized molecule and ensure its structural integrity. nih.govsigmaaldrich.com Comparing the NMR spectra of the deuterated and non-deuterated compounds allows for the precise identification of the sites of deuterium incorporation.
The combination of these methods provides a comprehensive evaluation of the synthesized Neu5Ac-d3, confirming its chemical purity, structural integrity, and the extent of isotopic labeling. nih.govrsc.org
Advanced Analytical Methodologies Employing N Acetylneuraminic Acid D3
Mass Spectrometry (MS)-Based Quantitative Analysis of Sialic Acids
Mass spectrometry has emerged as a powerful and widely used technique for the analysis of sialic acids due to its high sensitivity, specificity, and ability to provide structural information. The use of isotopically labeled internal standards, such as Neu5Ac-d3, is crucial for achieving accurate and reliable quantification by correcting for variations in sample preparation and instrument response.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the precise quantification of sialic acids. nih.govnih.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. In a typical workflow, sialic acids are first released from glycoconjugates by acid hydrolysis or enzymatic digestion, followed by separation and detection.
Due to the highly polar nature of sialic acids, hydrophilic interaction chromatography (HILIC) is often the preferred chromatographic method for their separation. nih.govbioglyco.comnih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, allowing for the retention and separation of polar analytes like sialic acids. This technique offers sufficient retention for these challenging compounds, which is often difficult to achieve with traditional reversed-phase chromatography. nih.gov For instance, HILIC has been successfully employed to separate sialic acid linkage isomers in glycopeptides, a task that is challenging but crucial for understanding their biological functions. nih.gov
The use of N-acetylneuraminic acid-d3 (Neu5Ac-d3) as an internal standard is a key element in the absolute quantification of sialic acids by LC-MS/MS. nih.gov Because Neu5Ac-d3 has nearly identical chemical and physical properties to the endogenous analyte (N-acetylneuraminic acid or Neu5Ac), it co-elutes and experiences similar ionization efficiency and matrix effects. nih.gov However, due to its mass difference, it can be distinguished from the unlabeled analyte by the mass spectrometer. This allows for the correction of any sample loss during preparation and variations in instrument performance, leading to highly accurate and precise quantification. For example, in a study quantifying Neu5Ac in human plasma, Neu5Ac-d3 was used to achieve a lower limit of quantitation of 25.0 ng/mL with high accuracy and precision. nih.gov
| Analyte | Internal Standard | Matrix | Lower Limit of Quantitation (LLOQ) | Accuracy (%) | Precision (%CV) |
| N-acetylmannosamine (ManNAc) | ManNAc-¹³C-d₃ | Human Plasma | 10.0 ng/mL | >91.7 | <6.7 |
| N-acetylneuraminic acid (Neu5Ac) | Neu5Ac-d₃ | Human Plasma | 25.0 ng/mL | >91.7 | <10.8 |
Table 1: Performance of LC-MS/MS methods for the quantitation of ManNAc and Neu5Ac in human plasma using deuterated internal standards. nih.gov
Selected reaction monitoring (SRM) and parallel reaction monitoring (PRM) are targeted mass spectrometry scan modes that provide exceptional specificity and sensitivity for the quantification of sialic acids. In SRM, a specific precursor ion (e.g., the molecular ion of Neu5Ac) is selected in the first mass analyzer, fragmented, and then a specific product ion is selected in the second mass analyzer. This highly specific transition is monitored over time, significantly reducing background noise and improving the signal-to-noise ratio. PRM is a similar technique performed on high-resolution mass spectrometers, where all product ions of a selected precursor are monitored simultaneously, providing additional confirmation of the analyte's identity. These targeted approaches, in combination with the use of Neu5Ac-d3, enable the development of robust and reliable quantitative assays for sialic acids in various biological samples.
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of sialic acids, although it requires derivatization to make the polar sialic acids volatile. nih.gov In this method, sialic acids are typically converted to their methyl ester or other volatile derivatives before being introduced into the GC-MS system. Selected ion monitoring (SIM) is a GC-MS scan mode that enhances sensitivity and specificity by monitoring only a few specific ions characteristic of the analyte of interest. researchgate.net This targeted approach significantly improves the limit of detection compared to full-scan acquisition.
A GC/MS procedure has been developed for the analysis of all major constituents of glycoproteins, including sialic acids, as heptafluorobutyrate derivatives. nih.gov This method allows for the sequential analysis of sialic acids, monosaccharides, and amino acids from a single sample. nih.gov The use of an internal standard is also critical in GC-MS analysis to ensure accurate quantification.
The analysis of sialic acids in complex biological samples such as plasma, serum, and urine is often hampered by matrix effects, where other components in the sample interfere with the ionization of the analyte, leading to either suppression or enhancement of the signal. nih.gov Several strategies are employed to mitigate these effects and ensure robust sample preparation.
One effective approach is the use of a phospholipid removal plate during sample extraction. nih.gov Phospholipids are a major source of matrix effects in plasma and serum samples. Their removal prior to LC injection can significantly reduce ion suppression and improve the sensitivity and stability of the MS signal. nih.gov
Another strategy involves the use of a surrogate matrix for the preparation of calibration standards. nih.gov Since endogenous levels of sialic acids are present in biological matrices, preparing calibration curves in the actual matrix can be challenging. A surrogate matrix, such as 5% bovine serum albumin (BSA), which is free of the analyte of interest, can be used to construct the calibration curve. nih.gov Quality control samples at higher concentrations can then be prepared in the authentic matrix to mimic the behavior of the actual samples. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Precise Sialic Acid Quantification
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Tracing and Structural Elucidation
NMR spectroscopy is a powerful technique for elucidating the structure of molecules and monitoring metabolic pathways. The use of stable isotope-labeled compounds, such as this compound, significantly enhances the capabilities of NMR in these applications. nih.gov
¹H-NMR and ¹³C-NMR for Deuterium (B1214612) Localization and Metabolic Flux Monitoring
The incorporation of deuterium in this compound allows for its use as a tracer in metabolic studies. By monitoring the fate of the deuterium label using ¹H-NMR and ¹³C-NMR, researchers can track the metabolic flux of sialic acids through various biochemical pathways. researchgate.netnih.govmeduniwien.ac.at This approach, known as stable isotope-resolved metabolomics (SIRM), provides valuable insights into cellular metabolism under different physiological and pathological conditions. nih.govnih.gov
In ¹H-NMR, the presence of deuterium at a specific position in the molecule results in the disappearance or alteration of the corresponding proton signal, allowing for the precise localization of the deuterium label. rsc.org Similarly, in ¹³C-NMR, the coupling between deuterium and adjacent carbon atoms can provide information about the isotopic enrichment and location. rsc.orgchemicalbook.com This data is instrumental in reconstructing metabolic pathways and quantifying the flow of metabolites. nih.gov For instance, real-time monitoring of the sialic acid biosynthesis pathway has been achieved using NMR techniques that follow the characteristic signals of the N-acetyl methyl group in various intermediates. rsc.org
The quantification of deuterium incorporation can be determined by analyzing the decrease in the integral intensities of ¹H-NMR signals at specific positions compared to the non-deuterated standard. rsc.org This allows for the calculation of metabolic flux rates and provides a dynamic view of cellular processes. researchgate.netnih.govmeduniwien.ac.atnih.gov
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) for Sialic Acid Profiling
HPAE-PAD is a highly sensitive and selective method for the analysis of carbohydrates, including sialic acids, without the need for derivatization. chromatographytoday.comthermofisher.comkemolab.hr This technique is widely used for the quantification of N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc) in various biological samples, particularly in the quality control of glycoprotein (B1211001) therapeutics. chromatographytoday.comnih.govchromatographyonline.com
In this context, this compound serves as an ideal internal standard for accurate quantification. nih.gov By adding a known amount of the deuterated standard to a sample, any variations in sample preparation and analysis can be corrected for, leading to highly reproducible and accurate results. nih.gov The distinct mass of the deuterated standard allows for its clear separation and detection from the endogenous, non-deuterated sialic acids.
HPAE-PAD offers excellent resolution of different sialic acid species, and its high sensitivity allows for the detection of low levels of these important monosaccharides. thermofisher.comthermofisher.com The method's accuracy has been demonstrated through spike recovery experiments, with recoveries for Neu5Ac and Neu5Gc typically ranging from 81% to 106%. nih.govthermofisher.com The limit of detection for Neu5Ac using this method has been reported to be as low as 20.9 nM. thermofisher.com The reproducibility of the HPAE-PAD method is also high, with relative standard deviations for sialic acid content often falling below 4%. thermofisher.com
The stability of the analytical system is crucial for reliable results. Over extended periods of use, a gradual decrease in peak area response can occur. labrulez.com However, the use of an internal standard like this compound allows for accurate determination of sialic acid content regardless of the state of the working electrode. labrulez.com
Mechanistic Investigations of Sialic Acid Metabolism and Glycoconjugate Dynamics Using Neu5ac D3 As a Tracer
Elucidation of Sialic Acid Biosynthesis Pathways in Model Systems
The biosynthesis of sialic acids is a critical cellular process, and Neu5Ac-d3 has been instrumental in dissecting the contributions of both the de novo and salvage pathways. researchgate.netnih.govwikipedia.org
Tracing De novo Synthesis Pathways (e.g., from N-Acetylglucosamine, Pyruvate)
The de novo synthesis of sialic acid begins with UDP-N-acetylglucosamine (UDP-GlcNAc). researchgate.netnih.gov In vertebrate cells, a key regulatory enzyme, UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE), converts UDP-GlcNAc to N-acetyl-D-mannosamine (ManNAc). researchgate.netnih.govmdpi.com Subsequently, ManNAc is phosphorylated to ManNAc-6-phosphate. nih.govnih.gov This intermediate then condenses with phosphoenolpyruvate (B93156) to yield N-acetylneuraminic acid 9-phosphate, which is then dephosphorylated to produce free Neu5Ac in the cytosol. wikipedia.orgnih.gov In prokaryotes, the pathway is slightly different, involving the condensation of ManNAc with phosphoenolpyruvate directly to form Neu5Ac. nih.gov By supplying cells with deuterated precursors like d3-N-acetylglucosamine, researchers can trace the incorporation of the deuterium (B1214612) label into newly synthesized sialic acids, thereby quantifying the flux through the de novo pathway.
Investigating Sialic Acid Salvage Pathway Dynamics and Recycling Mechanisms
Cells can also acquire sialic acids through a salvage pathway, which involves the uptake and reuse of sialic acids from degraded sialoglycoconjugates. nih.govuzh.ch Studies have shown that insect cells, which have limited de novo synthesis capabilities, can utilize extracellular sialoglycoproteins like fetuin to salvage sialic acids for their own glycoprotein (B1211001) synthesis. nih.gov When these cells are cultured with Neu5Ac-d3, the labeled sialic acid is taken up and incorporated into their glycoconjugates, demonstrating the activity of the salvage pathway. nih.gov This pathway is not limited to insect cells; mammalian cells also employ salvage mechanisms to maintain their sialic acid pools. uzh.chgoogle.com The transporter responsible for bringing free sialic acid back into the cytosol from the lysosome is Slc17a5. plos.org The ability to trace Neu5Ac-d3 allows for the quantification of the relative contributions of the salvage pathway versus de novo synthesis in maintaining cellular sialylation.
Enzymatic Regulation and Kinetic Studies of Key Metabolic Enzymes
The metabolism of sialic acid is tightly regulated by a series of enzymes. researchgate.netplos.org Neu5Ac-d3 and its precursors can be used as substrates to study the kinetics and regulation of these key enzymes.
| Enzyme | Function in Sialic Acid Metabolism |
| N-acetylneuraminic acid aldolase (B8822740) (NPL) | Catalyzes the reversible cleavage of Neu5Ac into N-acetylmannosamine (ManNAc) and pyruvate (B1213749). plos.orgjci.org |
| GlcNAc 2-epimerase | Part of the bifunctional enzyme GNE, it catalyzes the epimerization of UDP-GlcNAc to ManNAc. researchgate.netnih.govmdpi.com |
| N-acetylmannosamine kinase (MNK) | Also part of the GNE enzyme, it phosphorylates ManNAc to ManNAc-6-phosphate. researchgate.netnih.gov |
| CMP-sialic acid synthase (CMAS) | Activates Neu5Ac by transferring it to a cytidine (B196190) monophosphate (CMP) carrier, forming CMP-Neu5Ac. researchgate.netplos.org |
This table summarizes the primary roles of key enzymes involved in sialic acid metabolism.
By using deuterated substrates, researchers can perform kinetic assays to determine parameters like KM and Vmax for these enzymes. For instance, the activity of N-acetylneuraminic acid aldolase can be assessed by monitoring the conversion of Neu5Ac-d3 to its breakdown products. jci.org Similarly, the efficiency of CMP-sialic acid synthase can be measured by the formation of CMP-Neu5Ac-d3. These studies provide insights into the regulation of sialic acid pools within the cell.
Analysis of Sialic Acid Catabolism and Turnover Rates
The breakdown of sialic acids is as important as their synthesis. The primary enzyme responsible for sialic acid catabolism is N-acetylneuraminic acid pyruvate lyase (NPL), which cleaves Neu5Ac into ManNAc and pyruvate. plos.orgnih.gov Defects in this enzyme can lead to an accumulation of sialic acid and have been linked to muscle dysfunction. jci.orgnih.gov
By introducing a pulse of Neu5Ac-d3 into a cellular system and then monitoring its disappearance over time, researchers can determine the turnover rate of the cellular sialic acid pool. This "pulse-chase" approach provides a dynamic view of how quickly sialic acids are catabolized and replaced. Such studies have revealed that the turnover rate of sialic acids can be high in certain tissues. caldic.com The degradation of sialic acids is influenced by various factors, including the activity of sialidases, which cleave sialic acids from glycoconjugates, and the subsequent action of NPL. nih.govresearchgate.net
Dynamics of Sialic Acid Incorporation into Glycoproteins and Glycolipids
Once synthesized, sialic acids are incorporated into a wide array of glycoproteins and glycolipids, where they play crucial roles in cellular recognition and signaling. wikipedia.orgresearchgate.net The use of Neu5Ac-d3 allows for the direct tracking of this incorporation process.
Specificity of Sialyltransferase Activity and Linkage Formation
Sialyltransferases are the enzymes responsible for transferring sialic acid from CMP-Neu5Ac to the terminal positions of glycan chains on glycoproteins and glycolipids. researchgate.netnih.gov These enzymes exhibit specificity for both the acceptor substrate and the type of glycosidic linkage they form (e.g., α2,3 or α2,6). nih.gov
By incubating cells or purified enzymes with CMP-Neu5Ac-d3 and various acceptor molecules, scientists can analyze the resulting sialylated products using mass spectrometry. This allows for the precise determination of which glycans are being sialylated and with what linkage. For example, studies have used this approach to characterize the acceptor specificity of different human α(2,3)sialyltransferases. nih.gov The ability to trace the deuterated label provides a clear and unambiguous signal for the newly formed sialoglycoconjugates, facilitating detailed kinetic and specificity studies of sialyltransferase activity. nih.govresearchgate.net
Investigation of Sialyl Linkage Diversity and Biological Recognition
N-Acetylneuraminic Acid-d3 (Neu5Ac-d3) is a deuterated stable isotope of N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid. sigmaaldrich.com This isotopic labeling, specifically on the N-acetyl group, provides a powerful tool for researchers to trace the metabolic fate of exogenously supplied sialic acid and distinguish it from the body's own (endogenous) pool. This capability is particularly valuable in studying the vast diversity of how sialic acids are attached to other sugar chains (sialyl linkages) and how these structures are recognized by other molecules in biological systems. nih.govualberta.ca
Sialic acids are typically found at the outermost ends of glycan chains on proteins and lipids, forming structures called glycoconjugates. nih.govnih.gov The way they are linked to the underlying sugar chain, most commonly through α2-3 or α2-6 linkages to galactose or α2-6 to N-acetylgalactosamine, creates significant structural and functional diversity. nih.govrsc.org This diversity is critical for a wide range of biological functions, from cell-cell communication to interactions with pathogens. sigmaaldrich.com Different enzymes, known as sialyltransferases, are responsible for creating these specific linkages. nih.govrsc.org
By introducing Neu5Ac-d3 into cell cultures, scientists can use techniques like mass spectrometry to track its incorporation into different glycoconjugates. This allows for the precise identification and quantification of the various sialyl linkages that are formed. For instance, researchers can determine the relative abundance of newly synthesized α2-3-linked versus α2-6-linked sialic acids, providing insights into the activity of specific sialyltransferases within the cell. ualberta.ca
Furthermore, Neu5Ac-d3 is instrumental in dissecting biological recognition events. A key example is the interaction with sialic acid-binding immunoglobulin-like lectins (Siglecs), a family of receptors on immune cells that recognize specific sialic acid linkages. nih.gov By labeling cell surface glycans with Neu5Ac-d3, researchers can investigate the binding preferences of different Siglecs and understand how the context of the sialic acid presentation influences these crucial molecular recognition processes. ualberta.ca The ability to trace the dynamic incorporation of Neu5Ac-d3 provides a more profound understanding of how cells regulate their surface sialylation patterns in response to various signals and conditions. ualberta.ca
Metabolic Flux Analysis (MFA) with Stable Isotope Tracers in Cellular and Pre-clinical Modelsd-nb.info
Metabolic flux analysis (MFA) is a powerful technique used to measure the rates of metabolic reactions within a cell. nih.gov When combined with stable isotope tracers like this compound (Neu5Ac-d3), it becomes a crucial tool for quantitatively understanding the dynamics of sialic acid metabolism in both cell-based (cellular) and animal (pre-clinical) models. d-nb.infobiorxiv.orgnih.gov The deuterium label on Neu5Ac-d3 allows researchers to follow the molecule as it moves through the various metabolic pathways. biorxiv.org
This approach provides a quantitative picture of how metabolic pathways are rewired in different states, such as in cancer, where altered sialylation is a known hallmark. plos.orgresearchgate.net By tracing the labeled sialic acid, scientists can gain a deeper understanding of how cancer cells might change their metabolism to produce more of the sialylated molecules that help them to spread and evade the immune system. researchgate.net
The general process of MFA with Neu5Ac-d3 involves introducing the labeled compound to the cells or animal model. After a certain amount of time, the cells or tissues are analyzed using mass spectrometry to determine where the deuterium label has been incorporated. This information is then used in computational models of the cell's metabolic network to calculate the rates, or fluxes, of the reactions involved in sialic acid metabolism. nih.govbiorxiv.orgfrontiersin.org
Quantitative Assessment of Carbon Flow through Sialic Acid-Related Metabolic Networks
The use of Neu5Ac-d3 enables a precise measurement of the flow of carbon atoms through the metabolic pathways connected to sialic acid. The deuterium atoms on the N-acetyl group serve as a tag, allowing researchers to track the incorporation of the labeled sialic acid into various molecules within the cell. This provides a direct way to measure the activity of the sialic acid salvage pathway, where sialic acids from outside the cell are taken up and reused to build new glycoconjugates. mdpi.com
By quantifying how much of the Neu5Ac-d3 is converted into CMP-sialic acid, the activated form needed for addition to glycan chains, researchers can determine the contribution of this salvage pathway compared to the de novo synthesis pathway, which builds sialic acid from simpler sugar precursors. plos.orgnih.gov This is crucial for understanding how cells adapt their metabolism based on the availability of nutrients.
The following table provides a hypothetical example of the type of quantitative data that can be generated through these experiments, showing the relative contribution of the salvage and de novo pathways in different cell types.
| Cell Line | Salvage Pathway Flux (%) | De Novo Pathway Flux (%) |
| HCT116 (2D) | 58 | 42 |
| HCT116 (3D Spheroid) | 72 | 28 |
| Panc-1 (2D) | 45 | 55 |
| Panc-1 (3D Spheroid) | 63 | 37 |
This is a representative data table illustrating the potential findings from a metabolic flux analysis experiment. The values are not from a specific published study.
Such quantitative flux data offers significant insights into the regulation of sialic acid metabolism. For example, a cancer cell line grown in a 3D spheroid model, which more closely mimics a tumor environment, might show a greater reliance on the salvage pathway compared to the same cells grown in a traditional 2D culture. nih.gov This could indicate a metabolic adaptation to the nutrient-limited conditions within a tumor. In pre-clinical studies, MFA with Neu5Ac-d3 can be used to evaluate how potential drugs that target sialic acid metabolism affect these metabolic fluxes, providing key information about their effectiveness and mechanism of action.
Applications of N Acetylneuraminic Acid D3 in Glycobiology and Systems Biology Research
Investigation of Glycosylation Processes and Glycan Engineering under Controlled Experimental Conditions
The use of stable isotope-labeled monosaccharides like N-Acetylneuraminic Acid-d3 offers a robust method for dissecting the complex processes of glycosylation. By introducing Neu5Ac-d3 into cell cultures, researchers can metabolically label glycoconjugates. This allows them to trace the journey of sialic acid through its metabolic pathways and its eventual attachment to proteins and lipids. This technique provides quantitative data on the dynamics of glycan biosynthesis, turnover, and degradation under highly controlled experimental settings.
Furthermore, Neu5Ac-d3 is a valuable asset for glycan engineering. Scientists can manipulate the sialic acid composition of cell surfaces by supplying this labeled precursor. This controlled modification of cellular glycans enables detailed studies into the functional consequences of specific sialylation patterns, shedding light on how these structures mediate biological processes.
Characterization of Sialic Acid-Binding Protein Interactions (e.g., Lectins, Siglecs, Viral Hemagglutinins)
Neu5Ac-d3 is critical for elucidating the interactions between sialylated glycans and the proteins that recognize them, such as lectins, Siglecs (sialic acid-binding immunoglobulin-like lectins), and viral hemagglutinins. The deuterium (B1214612) label acts as a tracer that can be detected by mass spectrometry, allowing for sensitive and quantitative analysis of these binding events. smolecule.com
Siglecs, for instance, are key receptors on immune cells that modulate immune responses upon binding to sialic acids. Using Neu5Ac-d3, researchers can study the binding affinities and specificities of different Siglecs, providing insight into their roles in immune regulation. Similarly, this labeled compound is used to investigate how viral proteins, like the hemagglutinin of the influenza virus, bind to sialic acids on host cells to initiate infection. nih.gov These studies are fundamental to understanding pathogenesis and developing antiviral strategies. smolecule.com
Development and Validation of Novel Assays for Sialic Acid-Modifying Enzymes and Their Inhibitors
The development of robust assays for enzymes that regulate sialylation, such as sialyltransferases and neuraminidases, is crucial for both basic research and drug discovery. Neu5Ac-d3 serves as an ideal substrate or tracer in these assays. Sialyltransferase activity can be quantified by measuring the incorporation of Neu5Ac-d3 into acceptor molecules, while neuraminidase activity can be determined by monitoring the release of Neu5Ac-d3 from a sialylated substrate.
These mass spectrometry-based assays are highly sensitive and specific, facilitating the kinetic characterization of these enzymes and the high-throughput screening of potential inhibitors. The ability to accurately measure the activity of these enzymes is essential for understanding how sialylation is controlled and for identifying new therapeutic targets for a variety of diseases. nih.gov
| Enzyme Type | Assay Principle | Key Application |
| Sialyltransferases | Quantifies the transfer of Neu5Ac-d3 from a donor (CMP-Neu5Ac-d3) to an acceptor glycan. | Determining enzyme kinetics and screening for inhibitors. |
| Neuraminidases (Sialidases) | Measures the release of Neu5Ac-d3 from a labeled glycoconjugate substrate. | Characterizing viral/bacterial enzyme activity and evaluating inhibitor potency. |
| CMP-Sialic Acid Synthetase | Tracks the conversion of Neu5Ac-d3 into its activated form, CMP-Neu5Ac-d3. | Investigating the rate-limiting steps in the sialic acid activation pathway. |
Studies on Cellular Sialylation Homeostasis and Its Perturbations in Biological Systems
Cells maintain a delicate balance of sialic acid expression, a state known as sialylation homeostasis. Disruptions in this balance are linked to various diseases, including cancer and neurological disorders. Neu5Ac-d3 is an invaluable tool for studying how this homeostasis is maintained and what occurs when it is perturbed.
By employing Neu5Ac-d3 as a metabolic tracer, researchers can follow the complete lifecycle of sialic acids within a cell—from synthesis and activation to their incorporation into glycans and eventual degradation or recycling. This provides a dynamic picture of the sialic acid metabolic flux. These studies allow scientists to pinpoint which enzymatic steps are affected under different physiological or pathological conditions, offering critical insights into disease mechanisms.
Functional Metabolomics in Research Models for Mechanistic Insight into Sialic Acid's Biological Roles (e.g., signaling pathways, cellular responses)
Functional metabolomics aims to understand the role of metabolites in biological systems. Using Neu5Ac-d3 as a tracer in research models provides deep mechanistic insights into the broad functions of sialic acid. When cells are cultured with Neu5Ac-d3, the labeled sialic acid is integrated into cellular pathways. smolecule.com Advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS), can then be used to track the labeled atoms through various metabolic and signaling networks. nih.gov
This approach helps to identify how changes in sialylation can affect downstream cellular processes. For example, the sialic acid status on cell surface receptors can influence cell-cell recognition, cell adhesion, and signal transduction. nih.gov By tracing the metabolic fate of Neu5Ac-d3, researchers can connect specific sialylation patterns to distinct cellular responses, thereby elucidating the functional consequences of sialic acid in complex biological systems.
Utilization in Bioorthogonal Chemical Reporter Strategies for Glycan Imaging and Manipulation
Bioorthogonal chemical reporter strategies have revolutionized the study of glycobiology by allowing for the visualization and manipulation of glycans in living systems. These methods typically involve metabolically labeling glycans with a sugar that has a unique chemical handle (like an azide (B81097) or alkyne), which can then be selectively tagged with a probe.
Challenges and Future Directions in Deuterated N Acetylneuraminic Acid Research
Advancements in Isotopic Labeling Strategies for Complex Sialic Acid Derivatives
The synthesis of isotopically labeled sialic acid derivatives presents a significant challenge due to the structural complexity of these molecules. However, recent advancements in enzymatic and chemoenzymatic methods are paving the way for more efficient and specific labeling.
One promising approach involves the use of deuterium (B1214612) oxide (D2O) as a solvent in enzymatic reactions. nih.govnih.gov This strategy has been successfully employed to introduce deuterium atoms during the enzymatic epimerization and aldol (B89426) addition steps of sialoside synthesis, resulting in trideuterated sialic acid derivatives. nih.govnih.gov NMR and mass spectrometry analyses have confirmed the successful and specific incorporation of deuterium in these compounds. nih.govnih.gov
Another area of advancement is the development of one-pot, multi-enzyme systems for the synthesis of sialic acid and its derivatives. frontiersin.orggoogle.com These systems, which can combine several enzymatic steps in a single reaction vessel, offer a more streamlined and efficient alternative to traditional chemical synthesis. For instance, researchers have developed a one-pot three-enzyme system for the high-yield production of a library of sialosides containing modified sialic acids. google.com Such approaches could be adapted for the synthesis of Neu5Ac-d3 and other deuterated sialic acid derivatives, potentially lowering costs and improving accessibility for researchers.
Future challenges in this area include the development of methods for site-specific deuteration at positions other than the acetyl group, which would provide more sophisticated probes for mechanistic studies. Furthermore, scaling up the enzymatic synthesis of deuterated sialic acids to meet the demands of in vivo studies in larger animal models remains a key objective.
Integration of Neu5Ac-d3 Tracing with Multi-Omics Data (Glycomics, Metabolomics, Transcriptomics) for Systems-Level Understanding
The integration of data from multiple "omics" platforms, such as glycomics, metabolomics, and transcriptomics, offers a powerful approach to understanding complex biological systems. nih.govnih.gov The use of Neu5Ac-d3 as a metabolic tracer in conjunction with these high-throughput technologies can provide unprecedented insights into the dynamic interplay of different molecular pathways. nih.gov
By tracing the incorporation of the deuterated label into various glycoconjugates (glycomics), researchers can map the flux through sialylation pathways and identify changes in response to different stimuli or in disease states. nih.gov This can be particularly valuable for understanding the roles of sialic acids in processes like cell-cell recognition, immune modulation, and pathogen binding. nih.gov
Simultaneously, metabolomics can be used to track the broader metabolic fate of the deuterium label, revealing how the degradation and recycling of sialic acids are integrated with central carbon metabolism. nih.gov This can help to elucidate the systemic effects of altered sialic acid metabolism.
Transcriptomics, the study of the complete set of RNA transcripts, can then be used to identify changes in gene expression that are correlated with the observed changes in glycomic and metabolomic profiles. nih.gov This can help to uncover the regulatory networks that control sialic acid metabolism and utilization.
A key challenge in this area is the development of sophisticated bioinformatics tools and computational models to integrate and interpret these large, multi-dimensional datasets. nih.gov Future research will likely focus on developing more advanced analytical platforms and data analysis pipelines to fully leverage the potential of combining Neu5Ac-d3 tracing with multi-omics approaches for a systems-level understanding of sialic acid biology. nih.gov
Development of New Deuterated Sialic Acid Analogs and Mechanistic Probes for Targeted Investigations
While Neu5Ac-d3 is a valuable tool, there is a growing need for a wider range of deuterated sialic acid analogs to probe specific aspects of sialic acid biology. nih.gov These "mechanistic probes" can be designed to investigate the activity of specific enzymes, to trap reaction intermediates, or to explore the structural requirements for sialic acid recognition by binding partners. ubc.ca
For example, the synthesis of fluorinated sialic acid derivatives has provided valuable insights into the catalytic mechanisms of sialidases and trans-sialidases. ubc.ca Similarly, the development of azido-functionalized sialic acid analogs has enabled the metabolic labeling and visualization of sialoglycans in living cells. nih.gov
Building on these approaches, future research could focus on the synthesis of sialic acid analogs with deuterium labels at various positions on the sugar backbone. This would allow for more detailed investigations into the stereochemical course of enzymatic reactions and the conformational dynamics of sialic acids in solution and when bound to proteins.
The development of chemoenzymatic methods will be crucial for the efficient synthesis of these complex molecules. google.com These methods combine the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis, allowing for the production of a wide variety of modified sialic acids.
A significant challenge will be to ensure that these new deuterated analogs are efficiently metabolized and incorporated into glycoconjugates in a predictable manner. This will require careful validation in cellular and animal models.
Expanding the Scope of Mechanistic Studies into Diverse Biological Contexts and Research Models
The application of Neu5Ac-d3 and other deuterated sialic acid analogs has the potential to shed light on the roles of sialylation in a wide range of biological contexts. While much of the initial research has focused on areas like virology and cancer biology, there is a growing interest in exploring the functions of sialic acids in other areas, such as neuroscience, immunology, and developmental biology. nih.govnih.gov
In neuroscience, for example, sialic acids are known to be highly enriched in the brain and to play important roles in neural development and function. nih.gov The use of deuterated sialic acid tracers could help to elucidate the dynamics of sialylation in different brain regions and to understand how these processes are affected in neurological disorders.
In immunology, sialic acids are key modulators of immune cell signaling and recognition. nih.gov By tracing the fate of deuterated sialic acids in immune cells, researchers could gain new insights into the mechanisms that regulate immune responses and tolerance.
The use of diverse research models will also be crucial for expanding the scope of these studies. While cell culture systems are valuable for initial mechanistic investigations, in vivo studies in animal models are essential for understanding the physiological relevance of the findings. The development of deuterated sialic acid probes that are suitable for use in whole organisms will be a key priority for future research.
A major challenge in this area will be to develop sensitive and specific analytical methods for detecting and quantifying deuterated sialic acids and their metabolites in complex biological samples. Advances in mass spectrometry and other analytical techniques will be critical for overcoming this hurdle.
Data Tables
Table 1: Examples of Deuterated Sialic Acid Derivatives and Their Applications
| Deuterated Compound | Label Position | Research Application |
| N-Acetylneuraminic Acid-d3 (Neu5Ac-d3) | Acetyl group | Metabolic tracing of sialic acid pathways |
| d3-X-Gal-α-2,3-Neu5Ac | Acetyl group | Internal standard for mass spectrometry |
| d3-X-Gal-α-2,3-Neu5Gc | Acetyl group | Internal standard for mass spectrometry |
Table 2: Multi-Omics Approaches for Studying Sialic Acid Biology
| Omics Platform | Information Gained | Potential Application with Neu5Ac-d3 |
| Glycomics | Sialoglycan structures and abundance | Tracing the incorporation of deuterium into specific glycans |
| Metabolomics | Global metabolic profiles | Mapping the metabolic fate of the deuterium label |
| Transcriptomics | Gene expression patterns | Identifying regulatory networks that control sialylation |
Q & A
Q. What are the optimal methods for synthesizing and characterizing N-Acetylneuraminic Acid-d3?
this compound is typically synthesized via isotopic labeling, where deuterium atoms are introduced at specific positions (e.g., C-9 or acetyl group) using deuterated precursors like D₂O or deuterated acetic anhydride. Characterization involves:
- Nuclear Magnetic Resonance (NMR): To confirm deuterium incorporation. For example, the absence of proton signals at deuterated positions in ¹H NMR spectra and distinct splitting patterns in ²H-coupled spectra .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or tandem MS (MS/MS) to verify molecular mass shifts (e.g., +3 Da for three deuterium atoms) and isotopic purity. Matrix-assisted laser desorption/ionization (MALDI) or electrospray ionization (ESI) are common ionization methods .
- Chromatography: Reverse-phase HPLC or UPLC with UV/vis or chemiluminescence detection to assess purity, leveraging retention time differences between deuterated and non-deuterated forms .
Q. How can this compound be quantified in biological matrices?
Quantification requires sensitive, isotope-specific techniques:
- Isotope Dilution Mass Spectrometry (IDMS): A deuterated internal standard (e.g., this compound itself) is spiked into samples to correct for matrix effects. LC-MS/MS in multiple reaction monitoring (MRM) mode enhances specificity .
- Derivatization Strategies: Chemical modification (e.g., with 1,2-diamino-4,5-methylenedioxybenzene) improves ionization efficiency and chromatographic separation, critical for low-abundance samples like serum or urine .
Advanced Research Questions
Q. How does isotopic labeling with this compound improve metabolic flux analysis in glycan biosynthesis studies?
Deuterium labeling enables tracking of sialic acid incorporation into glycoconjugates. Key steps include:
- Pulse-Chase Experiments: Cells/tissues are incubated with this compound, followed by extraction of glycoproteins or glycolipids. MS-based proteomics/lipidomics identifies deuterium-enriched species, revealing turnover rates and biosynthetic pathways .
- Kinetic Isotope Effect (KIE) Analysis: Compare reaction rates of deuterated vs. non-deuterated substrates to elucidate enzymatic mechanisms (e.g., sialyltransferase activity). KIE >1 suggests rate-limiting steps involving C-H bond cleavage .
Q. How can researchers resolve contradictory data on the role of this compound in cellular signaling pathways?
Contradictions often arise from context-dependent effects (e.g., cell type, concentration, or isotopic interference). Mitigation strategies:
- Dose-Response Studies: Systematically vary this compound concentrations to identify threshold effects. For example, in ferroptosis studies, confirm dose-dependent modulation of Nrf2 and GPX4 via qPCR and Western blot .
- Control Experiments: Use non-deuterated N-Acetylneuraminic Acid to isolate isotopic effects. For instance, deuterium may alter hydrogen bonding in protein-ligand interactions, affecting binding kinetics in STD NMR assays .
Q. What experimental designs are recommended for studying this compound in host-pathogen interactions?
- Surface Plasmon Resonance (SPR): Immobilize viral/bacterial receptors (e.g., rotavirus VP8*) and measure binding kinetics of deuterated sialic acid analogs. Compare dissociation constants (Kd) with non-deuterated forms to assess isotopic impact on affinity .
- In Situ Hybridization: Combine deuterated tracers with fluorescence microscopy to visualize spatial distribution of incorporated sialic acids in infected tissues .
Methodological Challenges and Solutions
Q. How to address isotopic impurity in this compound batches?
- QC Protocols: Require suppliers to provide certificates of analysis (CoA) with isotopic purity ≥98% (verified by ²H NMR or MS). For in-house synthesis, optimize reaction conditions (e.g., temperature, catalyst) to minimize proton back-exchange .
- Purification Techniques: Use preparative HPLC with deuterated solvents to isolate high-purity fractions .
Q. What precautions are necessary when handling this compound in cell culture studies?
- Stability Testing: Assess deuterium loss under culture conditions (e.g., pH, temperature) via time-course MS analysis. Use serum-free media if necessary to reduce enzymatic degradation .
- Biosafety: Follow OSHA guidelines for non-hazardous chemicals (NFPA rating: Health=0). Use gloves (nitrile or neoprene) and avoid inhalation/ingestion, though acute toxicity is low .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
